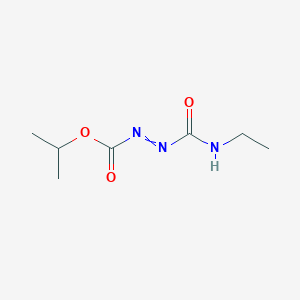![molecular formula C25H29NO6 B14511336 Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine CAS No. 64036-57-3](/img/structure/B14511336.png)
Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine is a complex organic compound that features a spirocyclic structure The compound is notable for its unique combination of oxalic acid and a spiro[1,3-dioxolane] moiety, which is fused to a tricyclic system and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine typically involves the formation of the spiro[1,3-dioxolane] ring system through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst . The tricyclic system is then constructed through a series of cyclization reactions, and the piperidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-efficiency catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine has a range of applications in scientific research:
Medicine: Research into its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine exerts its effects involves its interaction with specific molecular targets. The spiro[1,3-dioxolane] moiety can act as a protecting group for carbonyl compounds, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the tricyclic system and piperidine ring.
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Another spirocyclic compound with different substituents.
Uniqueness
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine is unique due to its combination of a spiro[1,3-dioxolane] ring with a tricyclic system and a piperidine ring
Properties
CAS No. |
64036-57-3 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine |
InChI |
InChI=1S/C23H27NO2.C2H2O4/c1-6-14-24(15-7-1)16-20-17-25-23(26-20)21-10-4-2-8-18(21)12-13-19-9-3-5-11-22(19)23;3-1(4)2(5)6/h2-5,8-11,20H,1,6-7,12-17H2;(H,3,4)(H,5,6) |
InChI Key |
BXARXSIGRZEVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2COC3(O2)C4=CC=CC=C4CCC5=CC=CC=C35.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


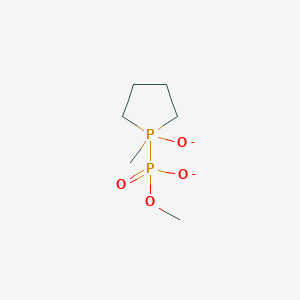
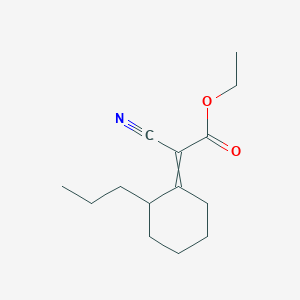
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)
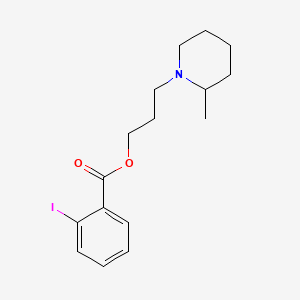
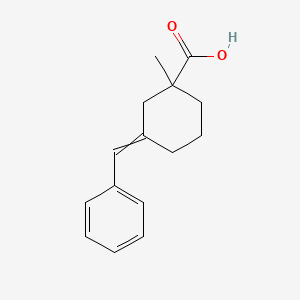
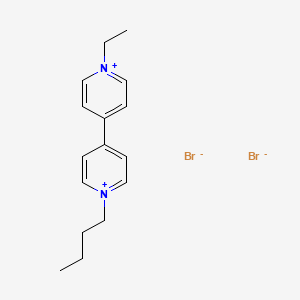

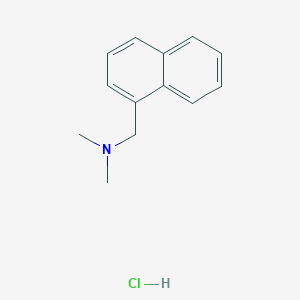
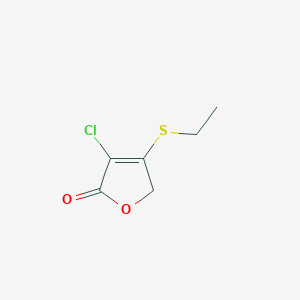
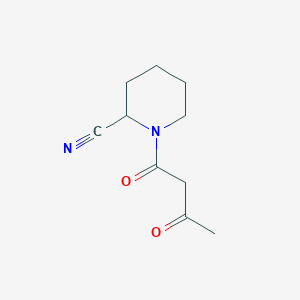

![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
